molecular formula C16H12ClN3O5S B2984115 5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide CAS No. 895439-92-6

5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Cat. No.: B2984115
CAS No.: 895439-92-6
M. Wt: 393.8
InChI Key: FFSJOGVYQOTYSC-UHFFFAOYSA-N
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Description

5-Chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a complex organic compound characterized by its unique chemical structure, which includes a benzothiazole ring, a nitro group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 2-chlorobenzothiazole, followed by subsequent functionalization to introduce the dimethoxy and nitro groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis and the development of new chemical entities.

Biology: In biological research, 5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and chloro substituent play crucial roles in its biological activity, influencing its binding affinity and selectivity towards certain enzymes or receptors.

Comparison with Similar Compounds

  • 5-Chloro-N-(1,3-benzothiazol-2-yl)-2-nitrobenzamide

  • 5-Chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide

  • 5-Chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Uniqueness: Compared to its analogs, 5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide stands out due to the presence of two methoxy groups on the benzothiazole ring, which can significantly impact its chemical and biological properties.

Properties

IUPAC Name

5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O5S/c1-24-12-6-10-14(7-13(12)25-2)26-16(18-10)19-15(21)9-5-8(17)3-4-11(9)20(22)23/h3-7H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSJOGVYQOTYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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